5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Tetrahydroisoquinolines are a class of organic compounds derived from isoquinoline, a type of nitrogen-containing aromatic compound . They are characterized by a four-membered ring (tetrahydro-) attached to an isoquinoline structure. Fluorinated tetrahydroisoquinolines, such as the one you’re asking about, contain fluorine atoms, which can significantly alter the properties of the compound .
Molecular Structure Analysis
The molecular structure of “5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline” would be characterized by a tetrahydroisoquinoline core with fluorine atoms at the 5 and 7 positions . The presence of these electronegative fluorine atoms could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Tetrahydroisoquinolines can participate in a variety of reactions, including those involving their nitrogen atom or the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and alter its polarity .Scientific Research Applications
Tetrahydroisoquinoline in Drug Discovery
Tetrahydroisoquinoline derivatives, including 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline, have been extensively explored for their therapeutic potential across various diseases. The structure of tetrahydroisoquinoline is recognized for its neuroprotective, anti-addictive, and antidepressant properties, making it a valuable entity in neurological and psychological disorder treatments (Antkiewicz‐Michaluk et al., 2018). Furthermore, these compounds have shown promise in anticancer research, with specific derivatives being synthesized for their activity against various cancer targets (Faheem et al., 2021).
Tetrahydroisoquinolines in Therapeutics
A comprehensive review spanning patents from 2010 to 2015 highlights the diverse therapeutic applications of tetrahydroisoquinoline derivatives, including anticancer, antimicrobial, and central nervous system (CNS) disorders. This review underscores the significant impact of these compounds in drug discovery, noting their effectiveness in treating infectious diseases such as malaria, tuberculosis, HIV, and various forms of cancer (Singh & Shah, 2017).
Environmental and Pharmacokinetic Studies
While the focus on this compound primarily revolves around its potential in medicinal chemistry and therapeutic applications, it's also essential to consider the environmental and pharmacokinetic aspects of similar compounds. Studies on the environmental fate and pharmacokinetics of antibacterial agents in aquaculture, for instance, provide valuable insights into the responsible use and management of chemically active substances in various ecosystems (Rigos & Troisi, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPTODWGNKJNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260435 | |
Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-81-3 | |
Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939758-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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